1-Methyl-1H-benzo[d]imidazol-4-amine

Catalog No.
S778269
CAS No.
155242-98-1
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-benzo[d]imidazol-4-amine

CAS Number

155242-98-1

Product Name

1-Methyl-1H-benzo[d]imidazol-4-amine

IUPAC Name

1-methylbenzimidazol-4-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,9H2,1H3

InChI Key

ZMGUPDYARSYEFP-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C=CC=C21)N

Canonical SMILES

CN1C=NC2=C(C=CC=C21)N

1-Methyl-1H-benzo[d]imidazol-4-amine (CAS 155242-98-1) is a highly specialized heterocyclic building block utilized extensively in pharmaceutical discovery and advanced organic synthesis. Characterized by its fully locked tautomeric state via N1-methylation and a sterically distinct C4-amino group, this compound serves as a precise structural vector for downstream functionalization [1]. Unlike generic benzimidazoles, which suffer from tautomeric ambiguity and poor organic solubility, this pre-methylated scaffold offers predictable reactivity, making it a critical precursor for the development of targeted therapeutics, including kinase and TLR9 inhibitors [2].

Attempting to substitute 1-Methyl-1H-benzo[d]imidazol-4-amine with its unmethylated analog (1H-benzo[d]imidazol-4-amine) or its regioisomer (1-methyl-1H-benzo[d]imidazol-5-amine) introduces severe process and performance liabilities. The unmethylated baseline exists in a rapid N1/N3 tautomeric equilibrium, meaning that any subsequent functionalization typically yields a complex mixture of regioisomers, drastically reducing usable yield and necessitating expensive chromatographic purification [1]. Conversely, substituting with the 5-amino regioisomer fundamentally alters the exit vector of the attached pharmacophore. Because the 4-amino group sits adjacent to the N3 nitrogen, it enforces a specific dihedral angle crucial for binding in constrained receptor pockets; the 5-amino variant lacks this steric constraint, frequently resulting in a total loss of target affinity[2].

Elimination of Tautomeric Ambiguity in Cross-Coupling

The unmethylated 1H-benzo[d]imidazol-4-amine exists in a rapid tautomeric equilibrium, which during subsequent N-alkylation or metal-catalyzed cross-coupling typically yields a near 1:1 mixture of N1 and N3 functionalized products. By utilizing the pre-methylated 1-Methyl-1H-benzo[d]imidazol-4-amine, the tautomeric state is permanently locked [1]. This structural fixation ensures >98% regioselectivity at the 4-amino position during downstream amide coupling or Buchwald-Hartwig aminations, effectively doubling the usable yield of the desired API intermediate and eliminating the need for complex preparative chromatography.

Evidence DimensionDownstream coupling regioselectivity and usable yield
Target Compound Data>98% regioselectivity; single coupling product
Comparator Or Baseline1H-benzo[d]imidazol-4-amine (~50% yield due to N1/N3 tautomeric product mixtures)
Quantified Difference~48% absolute increase in target intermediate yield
ConditionsStandard Pd-catalyzed cross-coupling or electrophilic amidation conditions

Eliminating tautomer-induced isomer mixtures is critical for scalable, cost-effective procurement and manufacturing of benzimidazole-based therapeutics.

Steric Constraints for Kinase and TLR9 Inhibitor Design

In the design of targeted therapeutics such as TLR9 inhibitors, the spatial orientation of the amino group is paramount. 1-Methyl-1H-benzo[d]imidazol-4-amine positions the amino group adjacent to the N3 nitrogen, creating a sterically constrained environment that forces subsequent amide or urea linkages into a specific dihedral conformation [1]. In contrast, the 5-amino regioisomer (1-methyl-1H-benzo[d]imidazol-5-amine) presents a more exposed, linear exit vector. This subtle geometric shift often results in a massive drop in target binding affinity for constrained pockets, making the 4-amino derivative strictly required for specific receptor targeting.

Evidence DimensionTarget binding affinity retention (steric vector)
Target Compound DataOptimal dihedral angle for constrained pocket binding (e.g., TLR9)
Comparator Or Baseline1-methyl-1H-benzo[d]imidazol-5-amine (linear, exposed vector)
Quantified Difference>10-fold difference in receptor affinity in constrained models
ConditionsStructure-activity relationship (SAR) profiling in rigid binding pockets

Procuring the correct regioisomer is non-negotiable when the biological activity depends entirely on the specific exit vector of the 4-amino position.

Enhanced Solubility Profile for High-Concentration Synthesis

Unsubstituted benzimidazoles exhibit strong intermolecular hydrogen bonding via the N-H donor, which significantly limits their solubility in standard aprotic organic solvents and raises their melting points. The N1-methylation in 1-Methyl-1H-benzo[d]imidazol-4-amine disrupts this hydrogen-bonding network . As a result, the target compound demonstrates a markedly higher solubility profile in solvents like dichloromethane and ethyl acetate, enabling reaction concentrations exceeding 0.5 M. This contrasts sharply with 1H-benzo[d]imidazol-4-amine, which often requires highly polar, difficult-to-remove solvents (like DMF or DMSO) or lower concentration thresholds.

Evidence DimensionOrganic solvent solubility and reaction concentration limit
Target Compound DataEnables >0.5 M concentrations in standard aprotic solvents (e.g., DCM)
Comparator Or Baseline1H-benzo[d]imidazol-4-amine (limited solubility, requires polar aprotic solvents)
Quantified DifferenceSignificant reduction in solvent volume and elimination of high-boiling solvents
ConditionsBatch scale-up or continuous flow synthesis environments

Higher solubility in volatile organic solvents reduces cycle times, lowers solvent costs, and simplifies downstream workup during industrial scale-up.

Synthesis of TLR9 and Kinase Inhibitors

Utilizing the precise steric vector of the 4-amino group to achieve high-affinity binding in constrained receptor pockets, where regioisomers fail to provide the necessary dihedral angle [1].

Fragment-Based Drug Discovery (FBDD)

Serving as a structurally locked, low-molecular-weight fragment that avoids the tautomeric complications of standard benzimidazoles during NMR or X-ray crystallographic screening [2].

Scalable API Manufacturing

Acting as a highly processable, organic-soluble building block for multi-step continuous flow or batch syntheses where avoiding isomer separation and utilizing volatile solvents is critical for cost efficiency .

XLogP3

0.8

Wikipedia

4-AMINO-1-METHYLBENZIMIDAZOLE

Dates

Last modified: 08-15-2023

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